Insulin lispro

Content Navigation

CAS Number

Product Name

IUPAC Name

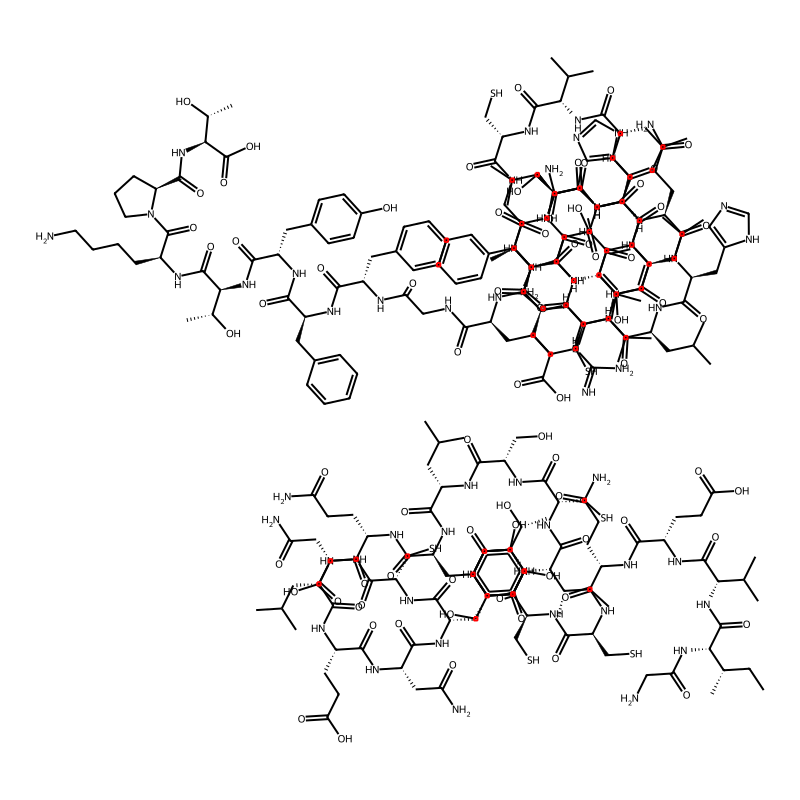

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmacokinetic and Pharmacodynamic Studies

Understanding how insulin lispro works in the body is crucial for optimizing treatment strategies. Research studies investigate the pharmacokinetics (movement through the body) and pharmacodynamics (effects on the body) of insulin lispro. These studies involve measuring insulin levels in the blood after injection, assessing its impact on blood sugar control, and comparing its action profile to other insulin types []. This data helps researchers understand the ideal dosing regimens and potential benefits of insulin lispro for different patient populations.

Impact on Glycemic Control

A major focus of diabetes research is improving glycemic control, which refers to managing blood sugar levels within a healthy range. Studies compare the efficacy of insulin lispro to other insulin options in achieving optimal glycemic control. Researchers also explore how insulin lispro affects postprandial glycemia (blood sugar levels after meals) with the goal of identifying the most effective approach to managing blood sugar spikes after eating [].

Insulin lispro is a rapid-acting insulin analog developed for the management of diabetes mellitus. It is produced through recombinant DNA technology and differs from human insulin by the reversal of the amino acids at positions 28 and 29 of the B-chain. This modification enhances its absorption rate, allowing for quicker onset and shorter duration of action compared to regular human insulin, making it particularly useful for controlling postprandial blood glucose levels .

Insulin lispro mimics the action of natural human insulin. It binds to insulin receptors on cell membranes, particularly in liver, muscle, and fat tissues. This binding stimulates glucose uptake from the bloodstream into these cells, where it is used for energy or stored as glycogen (in the liver and muscles) or fat []. By promoting glucose uptake, insulin lispro helps to regulate blood sugar levels.

The primary chemical reaction involving insulin lispro is its interaction with the insulin receptor, which triggers a cascade of intracellular signaling pathways. Upon binding to the receptor, insulin lispro facilitates the uptake of glucose into cells, primarily muscle and adipose tissues. This process involves:

- Receptor Binding: Insulin lispro binds to the insulin receptor, inducing a conformational change.

- Signal Transduction: The binding activates the receptor's intrinsic tyrosine kinase activity, leading to autophosphorylation and activation of downstream signaling pathways such as the phosphoinositide 3-kinase pathway.

- Glucose Uptake: The signaling cascade promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, enhancing glucose uptake .

Insulin lispro exhibits rapid onset of action, typically within 15 minutes after subcutaneous injection, with peak activity occurring between 30 to 90 minutes. Its duration of action lasts approximately 3 to 5 hours. This profile makes it particularly effective for controlling blood sugar spikes following meals. Clinical studies have demonstrated that insulin lispro effectively lowers blood glucose levels without significant risk of hypoglycemia when administered appropriately .

The synthesis of insulin lispro involves several advanced techniques:

- Recombinant DNA Technology: The gene encoding insulin lispro is inserted into bacterial or yeast cells, which then produce the protein.

- Chemical Ligation Techniques: Methods such as native chemical ligation have been employed to synthesize insulin lispro from peptide fragments. These methods allow for precise control over disulfide bond formation and folding .

- Fmoc Chemistry Solid Phase Peptide Synthesis: This approach utilizes 9-fluorenylmethoxycarbonyl chemistry to assemble peptide chains that can be further modified to create insulin lispro .

Insulin lispro is primarily used in diabetes management:

- Type 1 Diabetes: It is essential for individuals who require exogenous insulin due to their pancreas's inability to produce it.

- Type 2 Diabetes: It is used in conjunction with oral hypoglycemic agents when glycemic control is insufficient.

- Continuous Subcutaneous Insulin Infusion: Insulin lispro can be delivered via insulin pumps for more stable blood glucose management.

Additionally, its rapid action allows for flexible dosing around meal times, improving patient adherence and quality of life .

Research has shown that insulin lispro interacts with various medications and substances:

- Beta-blockers: These can mask symptoms of hypoglycemia, necessitating careful monitoring when co-administered with insulin lispro.

- Thiazolidinediones: Co-administration may enhance the effects of insulin lispro, requiring dose adjustments.

- Alcohol: Consumption can lead to unpredictable blood glucose levels when using rapid-acting insulins like lispro.

Studies emphasize the need for individualized treatment plans that consider potential interactions with other medications .

Insulin lispro belongs to a class of rapid-acting insulin analogs. Here are some similar compounds:

| Compound | Key Differences | Unique Features |

|---|---|---|

| Insulin aspart | Amino acid substitution at B28 (aspartic acid) | Similar rapid action but slightly different kinetics |

| Insulin glulisine | Amino acid substitutions at B29 (lysine) and B3 | Faster onset than regular human insulin |

| Regular human insulin | No modifications; slower acting | Standard form used in many treatment regimens |

Insulin lispro's unique structure allows for faster absorption and action compared to these alternatives, making it particularly beneficial for managing postprandial hyperglycemia .

Drug Indication

For the treatment of adults and children with diabetes mellitus who require insulin for the maintenance of normal glucose homeostasis. Insulin lispro Sanofi is also indicated for the initial stabilisation of diabetes mellitus.

For the treatment of adults and children with diabetes mellitus who require insulin for the maintenance of normal glucose homeostasis. Liprolog is also indicated for the initial stabilisation of diabetes mellitus.

For the treatment of adults and children with diabetes mellitus who require insulin for the maintenance of normal glucose homeostasis. Humalog is also indicated for the initial stabilisation of diabetes mellitus.

For the treatment of patients with diabetes mellitus who require insulin for the maintenance of normal glucose homeostasis. Liprolog is also indicated for the initial stabilization of diabetes mellitus. Liprolog is a short acting insulin and may be used in conjunction with a longer acting human insulin. Liprolog is indicated for preprandial administration.

MeSH Pharmacological Classification

ATC Code

A10AB04, A10AD04

A - Alimentary tract and metabolism

A10 - Drugs used in diabetes

A10A - Insulins and analogues

A10AB - Insulins and analogues for injection, fast-acting

A10AB04 - Insulin lispro

A - Alimentary tract and metabolism

A10 - Drugs used in diabetes

A10A - Insulins and analogues

A10AC - Insulins and analogues for injection, intermediate-acting

A10AC04 - Insulin lispro

A - Alimentary tract and metabolism

A10 - Drugs used in diabetes

A10A - Insulins and analogues

A10AD - Insulins and analogues for injection, intermediate- or long-acting combined with fast-acting

A10AD04 - Insulin lispro

Wikipedia

Use Classification

Drugs used in diabetes -> Human pharmacotherapeutic group

Human drugs -> Insulin lispro Sanofi -> EMA Drug Category

Human drugs -> Liprolog -> EMA Drug Category

Human drugs -> Humalog -> EMA Drug Category

Drugs used in diabetes, Insulins and analogues for injection, fast-acting -> Human pharmacotherapeutic group